molecular formula C16H16ClNO3 B12594819 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide CAS No. 634186-04-2

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide

Cat. No.: B12594819
CAS No.: 634186-04-2
M. Wt: 305.75 g/mol
InChI Key: JLECTJMCPCUPAT-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and an isopropoxyphenyl group attached to a benzamide core.

Preparation Methods

The synthesis of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with 3-isopropoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

5-chloro-2-hydroxy-N-(3-isopropoxyphenyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and their impact on its properties and applications.

Properties

CAS No.

634186-04-2

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C16H16ClNO3/c1-10(2)21-13-5-3-4-12(9-13)18-16(20)14-8-11(17)6-7-15(14)19/h3-10,19H,1-2H3,(H,18,20)

InChI Key

JLECTJMCPCUPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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